N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole is a heterocyclic compound known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide typically involves the reaction of benzotriazole with benzylbenzamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between benzotriazole and benzylbenzamide . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the benzotriazole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity . This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its stability and versatility in chemical reactions.
N-Benzylbenzamide: A related compound with similar structural features but lacking the benzotriazole moiety.
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)acetamide: Another benzotriazole derivative with different substituents.
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-benzylbenzamide is unique due to the presence of both benzotriazole and benzylbenzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)16-25-20-14-8-7-13-19(20)22-23-25/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHZKJKHRFPFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CN2C3=CC=CC=C3N=N2)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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